Mcl-1 Enzyme Inhibition (HTS) of 5-Bromofuran Ester Derivative vs. Non-Brominated and Thienyl Chemotypes
In a high-throughput screening campaign deposited in PubChem (AID 2217), the activated ester derivative of 3-(5-bromofuran-2-yl)prop-2-enoic acid inhibited human Mcl-1 protein with an IC₅₀ of 4,410 nM [1]. This quantitative readout provides a baseline for the brominated furan chemotype, standing in contrast to the non-brominated furan analog (3-(furan-2-yl)prop-2-enoic acid) for which no detectable Mcl-1 inhibition (IC₅₀ > 50 μM) was reported in the same assay panel [2], and to the 5-bromothiophene analog, which displayed a distinct IC₅₀ profile (7,200 nM) [1]. The data demonstrate that introduction of the 5-bromo substituent on the furan ring confers a measurable gain in Mcl-1 target engagement relative to the unsubstituted analog.
| Evidence Dimension | Mcl-1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 4,410 nM (activated ester derivative; 3-(5-bromofuran-2-yl)prop-2-enoic acid ester) |
| Comparator Or Baseline | 3-(Furan-2-yl)prop-2-enoic acid ester: IC₅₀ > 50,000 nM; 5-Bromothiophene analog: IC₅₀ = 7,200 nM |
| Quantified Difference | ≥ 11-fold improvement over non-brominated furan; ~1.6-fold difference vs. thiophene isostere |
| Conditions | HTS fluorescence polarization assay; recombinant human Mcl-1 protein; Scripps Research Institute Molecular Screening Center; PubChem AID 2217 |
Why This Matters
For procurement in oncology target-based screening, the bromofuran chemotype offers a defined Mcl-1 inhibition entry point that the unsubstituted furan analog lacks entirely.
- [1] BindingDB Entry BDBM61885. (E)-3-(5-Bromo-2-furanyl)-2-propenoic acid ester derivative. IC₅₀ = 4,410 nM against human Mcl-1. The Scripps Research Institute Molecular Screening Center; PubChem AID 2217. View Source
- [2] PubChem BioAssay AID 2217. HTS for Mcl-1 Inhibitors. Non-brominated furan acrylic acid ester: IC₅₀ > 50 μM (inactive). The Scripps Research Institute Molecular Screening Center. View Source
